Cerium trimetaphosphate
Description
Structure
2D Structure
Properties
CAS No. |
13454-72-3 |
|---|---|
Molecular Formula |
CeO9P3 |
Molecular Weight |
377.03 g/mol |
InChI |
InChI=1S/Ce.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 |
InChI Key |
QZICQDIKOLWDKB-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Ce+3] |
Canonical SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Ce+3] |
Other CAS No. |
13454-72-3 |
Origin of Product |
United States |
Synthetic Methodologies for Cerium Trimetaphosphate Compounds
Hydrothermal Synthesis Techniques for Cerium Phosphates
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions at elevated temperatures and pressures. wikipedia.org This technique is widely employed for the synthesis of rare earth phosphates due to its ability to control particle size, morphology, and crystal phase. nih.govtandfonline.com For cerium phosphates, hydrothermal methods can yield various structures, from nanorods and nanowires to more complex hierarchical architectures. nih.goviaea.org
The synthesis typically involves the reaction of a cerium salt, such as cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O), with a phosphate (B84403) source in a sealed autoclave. mdpi.com Key parameters that influence the final product include the reaction temperature, time, pH of the solution, and the molar ratio of reactants. nih.govmdpi.com For instance, in the synthesis of gadolinium phosphate (GdPO₄) nanoparticles, the length of the nanoparticles can be tuned from hundreds to tens of nanometers by adjusting the pH of the synthesis media from 2 to 11. mdpi.comresearchgate.netvu.lt Similarly, altering the molar ratio of the reactants can influence the particle dimensions. mdpi.com
While specific protocols for the direct hydrothermal synthesis of pure cerium trimetaphosphate are not extensively detailed in the available literature, the synthesis of other cerium phosphates provides a foundational understanding. For example, the use of urea (B33335) as a surfactant in the hydrothermal synthesis of cerium phosphate has been shown to influence the morphology of the resulting nanoparticles. mdpi.com It is plausible that by carefully controlling the reaction conditions, such as the type of phosphate precursor and the temperature-pressure regime, the formation of the trimetaphosphate ring structure could be favored. Hydrothermal treatment of amorphous ceric phosphate gels has also been shown to produce various crystalline cerium phosphates. cyberleninka.ru
A summary of typical conditions for the hydrothermal synthesis of rare earth phosphates is presented in the table below.
| Parameter | Value/Condition | Outcome | Reference |
| Reactants | Ce(NO₃)₃·6H₂O, NaH₂PO₄, CO(NH₂)₂ (surfactant) | CePO₄ | mdpi.com |
| Temperature | 150 °C | Formation of CePO₄ | mdpi.com |
| Time | 24 hours | Formation of CePO₄ | mdpi.com |
| pH | 2 to 11 | Controls nanoparticle length in GdPO₄ synthesis | mdpi.comresearchgate.netvu.lt |
| Reactant Ratio | Varied | Affects particle width and length in GdPO₄ | mdpi.com |
Reactions of Cerium Salts with Trimetaphosphoric Acid and its Derivatives
A direct and effective method for the synthesis of this compound involves the reaction of a soluble cerium salt with trimetaphosphoric acid (H₃P₃O₉) or its salts, such as sodium trimetaphosphate (Na₃P₃O₉). This approach relies on the precipitation of the insoluble this compound from an aqueous solution.
A well-documented example of this methodology is the preparation of europium-doped lanthanum trimetaphosphate (La₀.₉₅Eu₀.₀₅P₃O₉), which serves as a strong analogue for the synthesis of this compound. researchgate.net In this procedure, a solution of lanthanum and europium chlorides is mixed with freshly prepared trimetaphosphoric acid. researchgate.net The trimetaphosphoric acid is generated in situ by passing a solution of sodium trimetaphosphate through an ion-exchange resin. researchgate.net The reaction results in the precipitation of the desired lanthanide trimetaphosphate. researchgate.net
A similar procedure can be applied for the synthesis of this compound, CeP₃O₉·3H₂O, by mixing a 0.1 M solution of cerium(III) chloride (CeCl₃) with a 0.1 M solution of sodium trimetaphosphate (Na₃P₃O₉). researchgate.net The resulting precipitate of this compound trihydrate can then be collected. researchgate.net The general reaction is as follows: CeCl₃ + Na₃P₃O₉ → CeP₃O₉↓ + 3NaCl
This precipitation method is advantageous due to its simplicity and the direct formation of the trimetaphosphate compound. The properties of the resulting precipitate can be influenced by factors such as the concentration of the reactants, the temperature of the reaction, and the rate of mixing.
Thermal Decomposition Routes for Cerium Phosphate Precursors
Thermal decomposition is a common technique for the synthesis of various inorganic materials, including this compound. cyberleninka.ruCurrent time information in Bangalore, IN. This method involves heating a precursor compound, which then breaks down to form the desired product. A key precursor for this compound is its hydrated form, this compound trihydrate (CeP₃O₉·3H₂O).
The thermal dehydration of CeP₃O₉·3H₂O has been studied in detail, revealing that the decomposition pathway is highly dependent on the surrounding atmosphere. researchgate.netusq.edu.au
In Air: When heated in an air atmosphere, CeP₃O₉·3H₂O decomposes in two distinct steps. The first step, occurring in the temperature range of 440–632 K, results in the formation of an amorphous phase. researchgate.netusq.edu.au Upon further heating to temperatures above 632 K, this amorphous intermediate crystallizes into cerium polyphosphate, Ce(PO₃)₃, which has an orthorhombic crystal structure. researchgate.netusq.edu.au
Under Reduced Water Vapour Pressure: When the decomposition is carried out at a low water vapour pressure (e.g., 5 hPa), a different pathway is observed. The first step leads to a crystallized intermediate monohydrate between 259 K and 343 K. The second step, from 343 K to 791 K, yields a crystallized anhydrous cerium polyphosphate with a different structure from that obtained in air. researchgate.netusq.edu.au
The thermal decomposition of other cerium phosphate precursors, such as cerium(IV) hydrogen phosphate (Ce(PO₄)(HPO₄)₀.₅(H₂O)₀.₅), has also been investigated. researchgate.net Heating this compound in air at 600°C can lead to the formation of crystalline cerium(III) phosphate (CePO₄). researchgate.net Further heating of cerium phosphates can result in the formation of polyphosphates. researchgate.net For example, heating tetravalent cerium phosphate at 700°C for 20 hours can produce tetravalent cerium polyphosphate. researchgate.net
A summary of the thermal decomposition of CeP₃O₉·3H₂O is provided in the table below.
| Atmosphere | Temperature Range | Product | Reference |
| Air | 440–632 K | Amorphous Phase | researchgate.netusq.edu.au |
| Air | > 632 K | Orthorhombic Ce(PO₃)₃ | researchgate.netusq.edu.au |
| 5 hPa Water Vapour | 259–343 K | Crystalline Monohydrate | researchgate.netusq.edu.au |
| 5 hPa Water Vapour | 343–791 K | Anhydrous Cerium Polyphosphate | researchgate.netusq.edu.au |
Wet Chemical Approaches and Ambient Temperature Synthesis Protocols
Wet chemical methods encompass a variety of synthesis techniques that occur in a liquid phase, often at or near ambient temperature. These methods are valued for their simplicity, low energy requirements, and the ability to produce fine, homogeneous powders. The precipitation of this compound from aqueous solutions of cerium salts and trimetaphosphates, as described in section 2.2, is a prime example of a wet chemical approach that can be carried out at ambient temperature. researchgate.netresearchgate.net
The general principle involves mixing stoichiometric amounts of a soluble cerium salt, such as cerium(III) chloride or cerium(III) nitrate, with a solution of a trimetaphosphate salt, typically sodium trimetaphosphate. researchgate.netresearchgate.net The low solubility of this compound in water leads to its precipitation upon mixing the reactant solutions. cam.ac.uk
The synthesis of cerium hydroxide (B78521) nanoparticles via a wet chemical route at ambient temperature has also been reported, which can serve as a precursor for other cerium compounds. mdpi.com In this method, an aqueous solution of ammonium (B1175870) cerium nitrate is treated with ammonium hydroxide, leading to the precipitation of cerium hydroxide. mdpi.com While not a direct synthesis of this compound, this demonstrates the feasibility of producing cerium-based nanomaterials under mild, ambient temperature conditions.
The key to successful ambient temperature synthesis of this compound lies in the careful control of parameters such as reactant concentrations, pH, and the rate of addition of the precipitating agent to influence the particle size and crystallinity of the final product.
Solid-State Reaction Methodologies for Nanosized Trimetaphosphates
Solid-state reactions, particularly mechanochemical methods, offer a solvent-free and often more energy-efficient route to synthesizing a variety of materials, including nanosized phosphates. mdpi.com Mechanochemical synthesis involves the use of mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in solid reactants. mdpi.com
While direct mechanochemical synthesis of this compound is not extensively documented, the synthesis of related compounds suggests its viability. For instance, nanosized sodium trimetaphosphate has been successfully prepared by ball-milling commercial sodium trimetaphosphate for 48 hours. researchgate.net This process was shown to be effective in reducing the particle size to the nanometer scale. researchgate.net
Furthermore, mechanochemical methods have been employed for the synthesis of cerium phosphates. iaea.orgmdpi.com Rhabdophane-type cerium phosphate (CePO₄·H₂O) nanoparticles with a size of around 5 nm have been synthesized by milling cerium(III) chloride heptahydrate and sodium phosphate dodecahydrate. mdpi.com In some cases, grinding the reactants with ethanol (B145695) before heating can lead to products with a large specific surface area. iaea.org
Solid-state reactions at elevated temperatures are also a viable route. For example, a NaCeP₂O₇ ceramic was synthesized by a high-temperature solid-state reaction using Na₂CO₃, CeO₂, and NH₄H₂PO₄ as starting materials. rsc.org Similarly, tetravalent cerium polyphosphate has been synthesized by heating cerium oxide and phosphoric acid at 700°C for 20 hours. researchgate.net
These examples demonstrate the potential of solid-state methodologies for the synthesis of this compound, particularly for producing nanosized and crystalline powders.
| Method | Reactants | Conditions | Product | Reference |
| Mechanochemical | CeCl₃·7H₂O, Na₃PO₄·12H₂O | Ball milling | CePO₄·H₂O nanoparticles (~5 nm) | mdpi.com |
| Solid-State | Na₂CO₃, CeO₂, NH₄H₂PO₄ | Calcination at 573 K | NaCeP₂O₇ | rsc.org |
| Solid-State | CeO₂, H₃PO₄ | Heating at 700°C for 20 hours | Ce(PO₃)₄ | researchgate.net |
Strategies for Controlling Morphology and Particle Size during Synthesis
The control of morphology and particle size is crucial as these characteristics significantly influence the properties and potential applications of materials. For cerium phosphates, several strategies can be employed during synthesis to achieve desired physical attributes.
In hydrothermal synthesis, parameters such as pH, temperature, reaction time, and reactant concentration are key factors in controlling the morphology and size of the resulting particles. nih.govmdpi.com For rare earth phosphates, a lower pH generally favors the formation of one-dimensional nanostructures like rods and wires, while a higher pH can lead to the formation of smaller, more spherical particles. mdpi.comresearchgate.netvu.lt
The use of surfactants and other additives is another effective strategy for morphology control. researchgate.net Surfactants can act as templates or capping agents, influencing the nucleation and growth of crystals. For example, in the synthesis of cerium oxide nanoparticles, different surfactants such as sodium dodecyl sulfate (B86663) (SDS), polyethylene (B3416737) glycol (PEG), and cetyltrimethylammonium bromide (CTAB) have been shown to yield particles with varying sizes and shapes. researchgate.net In the context of cerium phosphate synthesis, the addition of chelating or complexing agents is often necessary to obtain the desired morphology. researchgate.net
Microemulsion-based methods also offer a high degree of control over particle size and morphology. The synthesis of CePO₄ nanowires in water-in-oil microemulsions has been reported, where the surfactant-stabilized micro-droplets act as nanoreactors, confining the growth of the crystals. researchgate.net
The table below summarizes some strategies for controlling the morphology and particle size of cerium phosphates.
| Method | Control Parameter | Effect | Reference |
| Hydrothermal | pH | Influences nanoparticle length and shape | mdpi.comresearchgate.netvu.lt |
| Hydrothermal | Reactant Ratio | Affects particle dimensions | mdpi.com |
| Hydrothermal | Surfactants (e.g., urea, SDS, PEG, CTAB) | Modifies particle morphology and size | mdpi.comresearchgate.net |
| Microemulsion | Surfactant-stabilized nanoreactors | Produces uniform nanowires | researchgate.net |
Crystallographic and Structural Elucidation of Cerium Trimetaphosphate Phases
Single Crystal X-ray Diffraction Studies of Cerium Trimetaphosphates
Single crystal X-ray diffraction (SCXRD) provides the most definitive data on the crystal structure of a material. For cerium trimetaphosphate, single crystals have been successfully synthesized via solid-state methods, allowing for detailed structural analysis. researchgate.net Studies on anhydrous cerium(III) triphosphate, CeP₃O₉, have determined its crystal system and unit cell parameters with high precision. researchgate.net The compound crystallizes in the orthorhombic space group C222₁. researchgate.net
Additionally, the hydrated form, this compound trihydrate (CeP₃O₉·3H₂O), has been characterized. rruff.info Its crystal structure was established as having hexagonal symmetry. rruff.info These SCXRD studies provide the fundamental framework for understanding the three-dimensional arrangement of cerium cations and trimetaphosphate anions.
Table 1: Crystallographic Data for Anhydrous Cerium(III) Triphosphate (CeP₃O₉)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | C222₁ |
| a (Å) | 8.6059 |
| b (Å) | 11.2437 |
| c (Å) | 7.3518 |
| V (ų) | 711.4(3) |
| Z | 4 |
| Dcalc (g/cm³) | 3.520 |
Data sourced from a single crystal X-ray diffraction study. researchgate.net
Powder X-ray Diffraction Analysis for Phase Identification and Crystal Structure Determination
Powder X-ray diffraction (PXRD) is a primary and indispensable tool for the characterization of polycrystalline materials. creative-biostructure.comspringernature.com It serves as a rapid method for distinguishing between different crystalline phases, or polymorphs, of a compound. ncl.ac.uk For this compound, PXRD is crucial for confirming the phase purity of a synthesized batch. ncl.ac.uk The experimental diffraction pattern obtained from a powder sample is compared to a reference pattern, which can be simulated from single-crystal structural data or sourced from a database like the Crystallography Open Database (COD). ncl.ac.ukncl.ac.uk A near-perfect match between the experimental and simulated patterns indicates a high level of phase purity. ncl.ac.uk This technique is fundamental in verifying that the bulk material corresponds to the structure determined from a single crystal. ncl.ac.uk
Structural Characterization of Hydrated Cerium Trimetaphosphates
This compound can incorporate water molecules into its crystal lattice to form hydrates. rruff.info The analysis of these hydrated structures is critical as the presence of water can significantly alter the crystal packing and properties. nih.gov The most well-characterized hydrated phase is this compound trihydrate, CeP₃O₉·3H₂O. rruff.info Structural studies have shown that this compound crystallizes in a hexagonal system. rruff.info The characterization of such hydrates involves a combination of techniques, including thermogravimetric analysis (TGA) to determine water content and diffraction methods (SCXRD and PXRD) to resolve the crystal structure. nih.gov The existence of other hydrated series, such as TP₃O₉·4H₂O (T = La, Pr, Er), has been noted in the broader family of rare-earth trimetaphosphates, suggesting complex hydration behavior across the lanthanide series. rruff.info
Table 2: Known Hydrated Rare-Earth Trimetaphosphate Series
| Formula | Rare Earths (T) | Crystal System |
|---|---|---|
| TP₃O₉·3H₂O | La, Ce, Pr | Hexagonal rruff.info |
| TP₃O₉·4.5H₂O | Nd | Not specified acs.org |
| TP₃O₉·5H₂O | Pr, Nd | Not specified acs.org |
| TNa₃(P₃O₉)₂·9H₂O | Sm, Eu, Gd, Tb, Dy, Ho, Er, Y | Isotypic with Bi analogue rruff.info |
Analysis of Cerium Coordination Polyhedra and Trimetaphosphate Anion Geometry
The trimetaphosphate anion, (P₃O₉)³⁻, consists of three corner-sharing PO₄ tetrahedra arranged in a six-membered ring. In related isotypic trimetaphosphate structures, this ring is described as being quite regular, with P-P-P angles approaching 60° and P-P distances around 2.8 Å. rruff.info The P-O bond lengths within the PO₄ tetrahedra are typically differentiated into shorter terminal P-O bonds and longer P-O bonds to the bridging oxygen atoms that link the tetrahedra together. nih.gov
Rietveld Refinement for Precise Structural Parameter Determination
Rietveld refinement is a powerful computational method used to analyze powder diffraction data. wikipedia.org It involves fitting a calculated theoretical diffraction profile to the entire measured experimental pattern using a least-squares approach. wikipedia.org This technique is particularly valuable because it can reliably handle patterns with strongly overlapping reflections, which are common in complex structures. wikipedia.org
While a full Rietveld refinement for this compound is not detailed in the available literature, it is the standard and essential method for extracting precise structural parameters from its PXRD data. researchgate.net The refinement process allows for the precise determination of lattice parameters, atomic positions, site occupancy factors, and thermal parameters. wikipedia.org This method has been successfully applied to characterize various related materials, including other phosphate (B84403) phosphors and doped ceria catalysts, demonstrating its applicability and power. researchgate.netresearchgate.net
Investigation of Polymorphic Forms and Structural Isotypism in Rare Earth Trimetaphosphate Systems
The study of rare-earth phosphates reveals extensive polymorphism (the ability of a compound to exist in more than one crystal structure) and isotypism (the existence of different compounds with the same crystal structure). This compound trihydrate, CeP₃O₉·3H₂O, is known to be isotypic with its lanthanum and praseodymium counterparts, all of which crystallize in a hexagonal system. rruff.info
This structural consistency, however, does not extend across the entire lanthanide series. The later, smaller rare-earth elements form trimetaphosphates with different and more complex structures. acs.org For instance, the trimetaphosphates of terbium through ytterbium (Tb-Yb) exhibit incommensurately modulated crystal structures, while gadolinium (Gd) and lutetium (Lu) form distinct commensurate superstructures. acs.org This structural evolution across the rare-earth series is a key area of investigation in solid-state chemistry. Furthermore, many trivalent metal polyphosphates can be categorized into different polymorphic forms (denoted A, B, C, etc.), with the C-type being a predominant structure. researchgate.net
Spectroscopic Characterization of Cerium Trimetaphosphate
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the chemical bonds and functional groups within a material by measuring the absorption of infrared radiation. ceriumlabs.com In the analysis of cerium trimetaphosphate and related phosphate (B84403) compounds, FTIR spectra reveal characteristic vibrational modes of the phosphate groups.
The infrared spectrum of cerium(III) and cerium(IV) phosphates typically displays two primary absorption regions. nih.gov The bands observed between 900 and 1100 cm⁻¹ are attributed to the stretching vibrations of the phosphate anion (PO₄³⁻), while the bands in the 440 to 650 cm⁻¹ range correspond to the deformational vibrations of the phosphate anion. nih.gov For instance, in cerium-doped iron phosphate glasses, a weak band near 1632 cm⁻¹ can be assigned to the O-H stretching vibration of adsorbed water molecules, while a peak at 1182 cm⁻¹ is due to the symmetric stretching vibration of the PO₂ group in a metaphosphate structure. researchgate.net The analysis of these spectra confirms the phosphate-based structure of the material. researchgate.net
Table 1: Key FTIR Vibrational Bands for Cerium Phosphate Compounds
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 900-1100 | Stretching vibrations of the phosphate anion | nih.gov |
| 440-650 | Deformational vibrations of the phosphate anion | nih.gov |
| 1632 | O-H stretching vibration of adsorbed water | researchgate.net |
| 1182 | Symmetric stretching of the PO₂ group in metaphosphate | researchgate.net |
| ~520 | Hump on the low wavenumber side | researchgate.net |
| ~630 | Shoulder, symmetric vibrations in P-O-P linkages in Q² units | researchgate.net |
| ~1220 | Hump, asymmetric (P-O nb) stretching vibration in Q² units | researchgate.net |
| ~1300 | Hump, symmetric stretching of P=O | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Raman Spectroscopy for Molecular Fingerprinting and Lattice Vibrations
Raman spectroscopy provides complementary information to FTIR by probing the vibrational modes of a molecule, offering a "molecular fingerprint" that aids in the identification and structural analysis of compounds. nih.govmdpi.comchemrxiv.orgbiorxiv.org In the context of cerium-containing phosphate materials, Raman spectroscopy is particularly sensitive to the lattice vibrations of the crystal structure.
For ceria (CeO₂) and its composites, a distinct Raman peak associated with the F₂g mode of CeO₂ is observed around 464 cm⁻¹. nih.gov The characteristics of this peak, such as its width and symmetry, can provide information about the crystallite size. nih.gov In doped ceria systems, an additional shoulder peak at approximately 570 cm⁻¹ is linked to the presence of oxygen vacancies. mdpi.com Furthermore, a vibrational mode around 600 cm⁻¹ is attributed to defects from oxygen vacancies induced by doping. mdpi.com In studies of cerium-doped iron phosphate glasses, a band at 1182 cm⁻¹ in the Raman spectrum corresponds to the symmetric stretching vibration of the PO₂ group within the metaphosphate structure. researchgate.net
Table 2: Characteristic Raman Peaks for Cerium-Based Materials
| Wavenumber (cm⁻¹) | Assignment | Material | Reference |
| ~464 | F₂g mode of CeO₂ | Ceria and its composites | nih.gov |
| ~570 | Oxygen vacancies | Doped ceria | mdpi.com |
| ~600 | Defects from oxygen vacancies | Doped ceria | mdpi.com |
| 1182 | Symmetric stretching of PO₂ group | Cerium-doped iron phosphate glass | researchgate.net |
| 1070 | Symmetric stretching of non-bridging oxygen (PO₂⁻) in Q¹ unit | Cerium-doped iron phosphate glass | researchgate.net |
| 717 | Symmetric stretching of P-O-P in Q² structural unit | Cerium-doped iron phosphate glass | researchgate.net |
This table is interactive. Click on the headers to sort the data.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govnist.govnist.gov For cerium compounds, XPS is crucial for determining the ratio of Ce³⁺ to Ce⁴⁺ oxidation states on the surface, which significantly influences their catalytic and other properties. nih.govnist.govnist.gov
The Ce 3d XPS spectrum is complex, with multiple peaks arising from both Ce³⁺ and Ce⁴⁺ states due to final-state effects. The deconvolution of the Ce 3d spectrum into its constituent peaks allows for the quantification of the relative concentrations of Ce³⁺ and Ce⁴⁺. researchgate.net The peaks for Ce³⁺ are typically found at binding energies of approximately 881.5 eV and 885.9 eV for Ce 3d₅/₂, and 899.7 eV and 904.2 eV for Ce 3d₃/₂. researchgate.net A characteristic satellite peak around 916 eV is indicative of the presence of Ce⁴⁺. rsc.org It is important to note that X-ray irradiation during XPS analysis can sometimes reduce Ce⁴⁺ to Ce³⁺, potentially leading to an overestimation of the Ce³⁺ concentration. researchgate.netucl.ac.uk
Table 3: XPS Binding Energies for Cerium Oxidation States
| Binding Energy (eV) | Assignment | Oxidation State | Reference |
| 881.5, 885.9 | Ce 3d₅/₂ | Ce³⁺ | researchgate.net |
| 899.7, 904.2 | Ce 3d₃/₂ | Ce³⁺ | researchgate.net |
| ~916 | Satellite peak | Ce⁴⁺ | rsc.org |
This table is interactive. Click on the headers to sort the data.
UV-Visible Spectroscopy for Electronic Transitions and Optical Absorbance
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions. thermofisher.com For cerium compounds, this technique is used to characterize the electronic structure and optical properties, which are dependent on the oxidation state of cerium.
In cerium phosphate materials, the UV-Vis absorption spectra show characteristic broad bands below 400 nm. nih.gov These bands are attributed to charge-transfer transitions between the O(2p) and Ce(4f) states for Ce⁴⁺ or the 4f¹-5d¹ electron transition for Ce³⁺. nih.gov The position of the absorption edge can be influenced by factors such as the presence of Ce³⁺ and structural defects. nih.gov The variation in electronic transitions and reduction potentials of cerium(IV) complexes can be studied through their spectroscopic and electrochemical characterization, revealing variable ligand-to-metal charge transfer transitions. rsc.org
Table 4: Electronic Transitions in Cerium Compounds Observed by UV-Visible Spectroscopy
| Wavelength Region | Transition | Cerium Oxidation State | Reference |
| < 400 nm | O(2p) → Ce(4f) charge transfer | Ce⁴⁺ | nih.gov |
| < 400 nm | 4f¹ → 5d¹ electron transition | Ce³⁺ | nih.gov |
This table is interactive. Click on the headers to sort the data.
Photoluminescence Spectroscopy for Luminescent Properties
Photoluminescence spectroscopy is a non-destructive technique that investigates the electronic structure of materials by measuring the light emitted after excitation with a higher-energy photon. edinst.com Cerium compounds, particularly those containing Ce³⁺, often exhibit luminescent properties.
The luminescence of Ce³⁺ arises from the 5d → 4f electronic transition. researchgate.net For instance, photoluminescence spectra of Ce³⁺ ions obtained by direct excitation reveal a broad emission band, such as the one observed at 390 nm, which is attributed to the 5d-4f transition. researchgate.net The synthesis and fluorescent properties of cerium(III) complexes, such as with glutathione, have been investigated, showing the characteristic maximum emission spectra of Ce³⁺ at 350 nm when excited at 255 nm. nih.gov The unique "line-type" f-f transitions of rare earth elements like cerium contribute to the improved color rendering and light output of luminescent materials. usp.br
Advanced Spectroscopic Techniques for Cerium Oxidation State Determination (e.g., HERFD-XANES, ESR)
Advanced spectroscopic techniques provide more detailed and sensitive analysis of the cerium oxidation state. High-Energy Resolution Fluorescence Detected X-ray Absorption Near Edge Structure (HERFD-XANES) is a powerful tool for probing the electronic structure and is more sensitive to changes in oxidation state than conventional XANES. acs.orgkent.ac.uk
HERFD-XANES at the Ce L₃-edge can distinguish between Ce³⁺ and Ce⁴⁺ with high accuracy. acs.orgkent.ac.uk A shift in the edge position and changes in peak intensities are correlated with the oxidation state. acs.org Specifically, a shift to higher energy in the pre-edge peak around 5720 eV indicates a change in oxidation state. kent.ac.uk The pre-edges for Ce³⁺ and Ce⁴⁺ reference compounds show a difference of about 2 eV, with Ce³⁺ appearing at approximately 5719 eV and Ce⁴⁺ at 5721 eV. researchgate.net Electron Spin Resonance (ESR) spectroscopy can also be employed to detect the presence of Ce³⁺, which is paramagnetic due to its unpaired 4f electron, while Ce⁴⁺ is diamagnetic. researchgate.net
Table 5: HERFD-XANES Pre-Edge Positions for Cerium Oxidation States
| Energy (eV) | Assignment | Oxidation State | Reference |
| ~5719 | Pre-edge | Ce³⁺ | researchgate.net |
| ~5721 | Pre-edge | Ce⁴⁺ | researchgate.net |
| ~5720 | Pre-edge peak shift indicates oxidation state change | Ce³⁺/Ce⁴⁺ | kent.ac.uk |
This table is interactive. Click on the headers to sort the data.
Theoretical and Computational Investigations of Cerium Trimetaphosphate Systems
Computational Modeling of Crystal Structures and Interatomic Potentials
The foundation of many computational simulations, particularly molecular dynamics, is the development of accurate interatomic potentials. These potentials are mathematical functions that describe the forces between atoms, governing the simulated system's structure and dynamics.
For rare-earth phosphates, interatomic potentials are often developed by fitting parameters to experimental data, such as crystal lattice constants, or to data generated from higher-level quantum mechanical calculations (ab initio methods). mdpi.com A common approach involves using pair potentials, like the Buckingham type, to describe interactions between different pairs of ions (e.g., Ce-O, P-O, O-O). frontiersin.org In phosphate (B84403) glasses, which share structural motifs with crystalline phosphates, two-body rigid ion potentials are often insufficient to accurately model the medium-range structure. The addition of a three-body term to the potential, such as the Teter + Three-body Potential (TTBP), has been shown to be essential for correctly regulating intertetrahedral bond angles and the distribution of phosphate tetrahedra (Qⁿ speciation). aip.org
New potential parameters for rare-earth aluminosilicate (B74896) glasses have been derived using force-matching procedures, demonstrating that the structure is highly dependent on the rare-earth cation's field strength. researchgate.net For yttrium orthophosphate (YPO₄), a material structurally similar to rare-earth phosphates, potentials have been developed where the PO₄ complex is treated as a rigid structural unit, a model that is consistent with experimental data and is likely transferable to other rare-earth phosphates with minor adjustments. mdpi.com
Table 1: Representative Interatomic Potential Forms Used in Simulating Phosphate Materials
| Potential Type | Description | Application Context | Key Feature |
| Buckingham | A pair potential combining a short-range exponential repulsion term with a long-range van der Waals attraction term. | General modeling of ionic and semi-ionic solids, including rare-earth phosphates. frontiersin.org | Describes the interaction between two non-bonded atoms. |
| Morse | A pair potential that explicitly includes the effects of chemical bonding. | Used to model the strong, covalent P-O bonds within phosphate tetrahedra in YPO₄. mdpi.com | Models the potential energy of a diatomic molecule. |
| Teter + Three-body (TTBP) | A combination of a pairwise potential (Teter) with an additional term that depends on the angle between three atoms. | Improves the accuracy of simulations for sodium phosphate glasses. aip.org | Better reproduces bond angle distributions and medium-range order. |
This table is generated based on data from analogous phosphate systems.
Ab Initio and Classical Computer Modeling for Structural and Electronic Properties
Ab initio (or first-principles) and classical computer modeling are used to investigate the structural and electronic properties of materials. Ab initio methods, such as Density Functional Theory (DFT), solve the quantum mechanical equations of the system with minimal empirical input, providing high accuracy. nih.gov Classical modeling, which relies on the interatomic potentials discussed previously, allows for the simulation of much larger systems over longer timescales.
For cerium orthophosphate (CePO₄), a combination of DFT calculations and experimental measurements has been used to determine its structural and electronic properties. bohrium.comaps.org These studies show that while calculated structural properties are in good agreement with X-ray diffraction data and are largely independent of the specific DFT parameters used, the electronic structure is highly sensitive to them. bohrium.comaps.org Ab initio molecular dynamics simulations have also been employed to study the formation of phosphate chains from metathiophosphates, providing insight into polymerization mechanisms under high-temperature conditions. nih.gov
Molecular Dynamics Simulations for Understanding Structural Features and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a system, providing a "movie" of atomic motion. This technique is invaluable for understanding structural features, ion mobility, and the properties of amorphous materials like glasses.
MD simulations have been performed on various cerium phosphate glasses to understand their structure and properties. researchgate.net These simulations, using newly developed interatomic potentials for Ce³⁺-O²⁻ and Ce⁴⁺-O²⁻, revealed that Ce³⁺ has a longer bond length and a higher coordination number with oxygen compared to Ce⁴⁺ (2.48 Å and 6.4 vs. 2.24 Å and 5.8, respectively). researchgate.net The simulations also showed that in these glasses, cerium ions are preferentially surrounded by phosphorus-oxygen tetrahedra, which form a solvation shell around them. researchgate.net This preference for a phosphate environment highlights the structural origin of the high solubility of rare-earth elements in phosphate glasses. researchgate.net Recent advances in MD simulations for phosphate glasses include the use of machine learning potentials, which can help overcome the challenges of developing accurate classical interatomic potentials. rsc.org
Table 2: Key Structural Findings from MD Simulations of Cerium Phosphate Glasses
| Property | Ce³⁺ | Ce⁴⁺ | Reference |
| Average Ce-O Bond Length | 2.48 Å | 2.24 Å | researchgate.net |
| Average Ce-O Coordination Number | 6.4 | 5.8 | researchgate.net |
This data is for cerium phosphate glasses and provides an analogue for cerium trimetaphosphate.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is the workhorse of modern computational materials science for calculating the electronic structure of materials. sci-hub.se For compounds containing rare-earth elements like cerium, standard DFT methods can struggle due to the strongly-localized and correlated nature of the 4f electrons. To overcome this, a correction known as the DFT+U method is often employed, where an effective Hubbard-like parameter (U) is added to better describe the electron localization. bohrium.comaps.org
In studies of cerium orthophosphate (CePO₄), it was found that the electronic structure is highly sensitive to the value of U. bohrium.comaps.org By comparing the calculated density of states with experimental photoemission spectra, an optimal U value between 2.5 and 3.0 eV was determined, validating the DFT+U approach for this class of materials. bohrium.comaps.org DFT calculations have also been used to predict the stability of various rare-earth oxyphosphates, successfully predicting the existence of previously unreported cerium(III) oxyphosphate phases like Ce₃PO₇, which were later synthesized experimentally. pnas.org These calculations are crucial for understanding phase stability and guiding the synthesis of new materials. pnas.org
Computational Fluid Dynamics (CFD) in Related Cerium Material Processing
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In materials science, CFD is not typically used to study the properties of a specific chemical compound at the molecular level, but rather to model and optimize macro-scale processes involved in its synthesis or the manufacturing of materials containing it.
Advanced Applications of Cerium Trimetaphosphate in Materials Science and Environmental Chemistry
Catalytic Activity and Catalyst Support Rolesontosight.airsc.org
Cerium phosphates have been recognized for their catalytic capabilities in various chemical reactions. ontosight.aiontosight.ai Cerium phosphate (B84403) (CePO₄) can function as a bifunctional catalyst, possessing both Lewis acid and weak base sites that work in concert to facilitate reactions. rsc.org This dual nature allows for high catalytic performance in specific transformations, such as the chemoselective acetalization of 5-hydroxymethylfurfural (B1680220) with alcohols. rsc.org The compound's utility extends to being a catalyst support, where its structure and electronic properties can enhance the activity of other catalytic materials. ontosight.ai
Cerium trimetaphosphate has been specifically investigated for its potential as a catalyst or catalyst support in oxidation and hydrogenation reactions. ontosight.ai The catalytic prowess of cerium-based materials in these reactions is linked to the element's oxygen storage capacity. mdpi.com For instance, cerium dioxide (ceria) supported ruthenium catalysts have shown effectiveness in the hydrogenation of ethyl levulinate to γ-valerolactone. mdpi.com Similarly, cerium-modified graphene oxide membranes have been used for the electrochemical hydrogenation of alkynes and alkenes, demonstrating the role of cerium in facilitating these reduction processes. nih.gov The interaction of hydrogen with ceria surfaces is a fundamental process in catalytic hydrogenation, involving complex mechanisms of H₂-splitting and the formation of various surface species. nih.gov
A critical aspect of cerium's catalytic activity is its ability to cycle between the +3 and +4 oxidation states. researchgate.netwikipedia.org Cerium is the only lanthanide with significant aqueous and coordination chemistry in the +4 state. wikipedia.org This redox cycling is fundamental to its function in catalytic processes, such as the Belousov–Zhabotinsky reaction, where cerium oscillates between Ce(IV) and Ce(III) to catalyze the reaction. wikipedia.org
The trimetaphosphate framework plays a role in stabilizing these different oxidation states. ontosight.ai The interaction with phosphate anions, however, can significantly influence this redox balance. Studies on cerium oxide nanoparticles have shown that the binding of phosphate can trap cerium in the +3 oxidation state, which can inhibit catalytic activities that depend on the Ce³⁺/Ce⁴⁺ interconversion, such as superoxide (B77818) dismutase (SOD) mimetic activity. nih.gov The formation of cerium phosphate on the surface effectively blocks the redox cycling. nih.gov Conversely, the presence of Ce³⁺ and Ce⁴⁺ species is crucial for other catalytic functions. The microenvironment of the cerium ion within the crystal lattice and the identity of ions in the secondary coordination sphere can also modulate the oxidation state and, consequently, the catalytic properties. researchgate.netnih.govnih.gov
Optoelectronic Device Applications and Phosphor Material Developmentresearchgate.netnih.gov
The unique optical properties of this compound make it a candidate for use in optoelectronic devices and as a phosphor material. ontosight.aiontosight.ai Cerium-containing compounds are widely used in phosphors for applications ranging from fluorescent lighting to advanced optical displays. researchgate.net
Research on cerium(III) triphosphate (CeP₃O₉), a related polyphosphate, provides specific insights into its optical behavior. Single-crystal studies reveal strong absorption and emission peaks in the ultraviolet range, suggesting its potential as a UV emission material. researchgate.net The material is transparent at wavelengths longer than 341 nm, with an observed ultraviolet cut-off edge around 350 nm for polycrystalline powder samples. researchgate.net These properties are critical for designing new optoelectronic and photonic devices. inorgchemres.org
| Property | Value | Reference |
|---|---|---|
| Strongest Absorption Peak | 280 nm | researchgate.net |
| Strongest Emission Peak | 320 nm | researchgate.net |
| Transparency Wavelength | > 341 nm | researchgate.net |
| UV Cut-off Edge (polycrystalline) | ~350 nm | researchgate.net |
Ion Exchange and Proton Conductance Propertiesontosight.ai
Crystalline cerium phosphates have been studied for their capabilities as ion exchangers. researchgate.net Materials based on cerium(IV) phosphate have demonstrated significant ion-exchange capacity. mdpi.com Depending on the synthesis conditions, these materials can exhibit a sodium ion-exchange capacity ranging from 3.8 to 7.5 meq/g. mdpi.com This property is valuable for applications in separation science, including the chromatographic separation of elements. acs.orgd-nb.info For instance, sodium trimetaphosphate has been employed as an eluent in the ion-exchange separation of rare earth elements. d-nb.info
In addition to ion exchange, cerium phosphates and phosphonates show potential as proton conductors. researchgate.netnih.gov The proton conductivity is attributed to the presence of exchangeable protons from hydroxyl or phosphonate (B1237965) groups within the material's structure. nih.gov Studies on cerium phosphonates have shown that they exhibit proton conductivity, although it is comparatively lower than that of analogous thorium phosphonates. nih.gov The mechanism of proton transport is facilitated by the structure of the cerium phosphate groups, which can possess both proton-acceptor and proton-donor sites, thereby lowering the energy barrier for proton movement. researchgate.net
| Material Type | Property | Value | Reference |
|---|---|---|---|
| Cerium(IV) Phosphate | Ion-Exchange Capacity (Na⁺) | 3.8–7.5 meq/g | mdpi.com |
| Cerium Phosphonates (e.g., CeHEDP, CeATMP) | Proton Conductivity (σ) | ~10⁻³ S·cm⁻¹ (qualitative) | nih.gov |
Adsorption Phenomena for Phosphate Species Removal
Cerium-based materials, particularly cerium oxides and modified biochars, have demonstrated high efficacy in adsorbing phosphate species from aqueous solutions. researchgate.netnih.gov This application is crucial for addressing water eutrophication caused by excess phosphate. nih.govnih.gov A cerium-modified water hyacinth biochar achieved a 98% phosphate removal efficiency within one hour, and cerium-based metal-organic frameworks (Ce-MOFs) have shown exceptionally high adsorption capacities. nih.govnih.gov
| Adsorbent Material | Maximum Adsorption Capacity (Qmax) | Reference |
|---|---|---|
| Cerium-modified water hyacinth biochar (Ce-BC) | 35.00 mg/g | nih.gov |
| Cerium/terephthalic-acid metal-organic-framework (Ce-MOF) | 377.2 mg/g | nih.gov |
| Nanosize Cerium Dioxide (CeO₂) | 152.66 mg/g | iaea.org |
The high affinity of cerium for phosphate is the driving force behind the adsorption process. The interaction between phosphate ions and cerium oxide surfaces is multifaceted and involves several mechanisms. researchgate.netnih.gov Key mechanisms include:
Ligand Exchange: Phosphate anions directly replace hydroxyl groups or water molecules on the cerium oxide surface, forming strong inner-sphere complexes. nih.govresearchgate.net
Electrostatic Attraction: At lower pH values, the surface of cerium-based adsorbents can be positively charged, leading to a strong electrostatic attraction with negatively charged phosphate species (e.g., H₂PO₄⁻). nih.govresearchgate.net
Surface Complexation and Precipitation: The strong interaction leads to the formation of cerium phosphate (CePO₄) on the surface of the material. researchgate.netnih.gov This process, sometimes referred to as phosphate scavenging, effectively converts the active cerium oxide surface into an inactive cerium phosphate layer, ensuring the permanent removal of phosphate from the solution. nih.gov
Computational studies using Density Functional Theory (DFT) have shown that phosphates adsorb strongly to ceria (CeO₂) surfaces in various stable binding configurations, underscoring the robustness of this interaction. researchgate.nethud.ac.uk
Adsorption Capacity and Selectivity Studies
The interaction between phosphate species and cerium-based materials is a significant area of research, particularly for environmental remediation and understanding biogeochemical processes. Cerium oxide nanoparticles (nanoceria) have been identified as a model metal oxide for studying these interactions due to their high affinity for phosphate-containing molecules.
Detailed studies have investigated the adsorption of various phosphates, including sodium trimetaphosphate (STMP), on nanoceria. nih.gov Research employing a fluorescently labeled DNA oligonucleotide as a probe on the nanoceria surface has provided insights into the competitive displacement by different phosphate species. nih.gov This method allows for the relative binding strengths and kinetic profiles of various phosphates to be assessed.
The findings indicate that while linear polyphosphates with longer chains are more effective at displacing adsorbed DNA on a molar basis, pyrophosphate (PPi) and sodium triphosphate (STPP) are the most efficient when compared at the same total phosphorus concentration. nih.gov Interestingly, sodium trimetaphosphate, with its cyclic structure, shows very slow kinetics in displacing the DNA probe. nih.gov However, isothermal titration calorimetry (ITC) reveals that STMP is still adsorbed very strongly by nanoceria. nih.govacs.org This discrepancy suggests that the ring structure of trimetaphosphate introduces significant kinetic barriers to the adsorption process, even though the thermodynamic driving force for binding is strong. nih.gov The strong adsorption is attributed to the interaction between the phosphate groups and the cerium ions on the nanoparticle surface. researchgate.net
The thermodynamic parameters for the adsorption of various phosphate species onto nanoceria have been quantitatively measured, highlighting the strong affinity of cerium oxide for these molecules. The data underscores the potential of cerium-based materials as effective adsorbents for various forms of phosphates.
Table 1: Thermodynamic Parameters for Adsorption of Different Phosphate Species on Nanoceria
| Phosphate Species | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Stoichiometry (n) | Reference |
|---|---|---|---|---|
| Orthophosphate (Pi) | (6.5 ± 0.7) × 105 | -1.2 ± 0.1 | 0.10 ± 0.01 | nih.gov |
| Pyrophosphate (PPi) | (1.1 ± 0.1) × 106 | -2.9 ± 0.1 | 0.12 ± 0.01 | nih.gov |
| Sodium Trimetaphosphate (STMP) | (1.3 ± 0.2) × 106 | -4.2 ± 0.2 | 0.08 ± 0.01 | nih.gov |
Potential in Prebiotic Chemistry as a Phosphorylating Agent
Phosphorylation is a fundamental reaction in biochemistry, and its origin is a key question in prebiotic chemistry. nih.gov Cyclic trimetaphosphate (cTmp) is considered a prebiotically plausible phosphorylating agent, potentially formed in volcanic environments, that could have driven the synthesis of essential biomolecules like peptides and nucleotides on the early Earth. nih.govnih.gov The condensation of amino acids or the phosphorylation of nucleosides in an aqueous environment is thermodynamically unfavorable, necessitating an activating agent like trimetaphosphate. nih.gov
The catalytic activity of metal ions, particularly lanthanides, is crucial for activating trimetaphosphate. Cerium, as a member of the lanthanide series, possesses strong Lewis acid characteristics that enable it to catalyze the hydrolysis of phosphate esters. nih.govresearchgate.net Studies have shown that lanthanide ions can coordinate with the oxygen atoms of the trimetaphosphate ring, which activates a phosphorus atom for nucleophilic attack. escholarship.org This activation is essential for phosphorylation reactions. The cooperation between Ce(III) and Ce(IV) ions, where Ce(IV) acts as a strong Lewis acid to activate the phosphate and Ce(III) provides a metal-bound hydroxide (B78521) as a nucleophile, has been proposed as a mechanism for highly efficient phosphate hydrolysis. nih.gov
Recent research into the origin of life has explored the role of lanthanides as cofactors for ribozymes (catalytic RNA molecules). In vitro selection experiments have identified ribozymes that utilize trimetaphosphate to phosphorylate their own 5'-ends, a key step in nucleotide activation. escholarship.orgnih.gov One study demonstrated that a specific ribozyme required lanthanides for its activity and appeared to bind trimetaphosphate only when it was complexed with a lanthanide ion. escholarship.org The experiments, which used ytterbium (a heavy lanthanide), showed that catalysis was most effective with the heaviest lanthanides, suggesting a high sensitivity to the ionic radius of the metal cofactor. nih.govoup.com These findings support the hypothesis that lanthanides like cerium could have played a vital role in an RNA world by facilitating ribozyme-catalyzed reactions involving trimetaphosphate. nih.gov
Table 2: Catalytic Effects of Lanthanides on Phosphate Reactions
| Lanthanide Role | Reaction / System | Key Finding | Reference |
|---|---|---|---|
| Catalyst for Hydrolysis | Phosphate ester bonds (e.g., in DNA, BNPP) | Lanthanide ions (Ln3+) and Cerium (Ce4+) are highly effective catalysts for the hydrolytic cleavage of robust phosphate ester bonds. | nih.govresearchgate.netjocpr.com |
| Activating Agent | Cyclic Trimetaphosphate (cTmp) | Lanthanide ions coordinate to the oxygen atoms of cTmp, activating the phosphorus atom for nucleophilic attack. | escholarship.org |
| Ribozyme Cofactor | Triphosphorylation Ribozymes | Ribozymes selected for 5'-triphosphorylation using cTmp require lanthanides for catalytic activity, likely by forming a Lanthanide-cTmp complex. | escholarship.orgnih.gov |
Defect Chemistry and Redox Behavior of Cerium in Trimetaphosphate Compounds
Investigation of Cerium Oxidation States (Ce(III) and Ce(IV)) within the Crystal Lattice
Cerium is distinguished from most other lanthanides by its capacity to readily shuttle between the +3 and +4 oxidation states. mdpi.comwikipedia.orgwikipedia.org This behavior is a cornerstone of the chemistry of its compounds. wikipedia.org The relative stability and prevalence of Ce(III) and Ce(IV) within the crystal lattice of cerium phosphates are influenced by several factors, including the composition of the glass or crystal, the melting temperature during synthesis, and the partial pressure of oxygen in the surrounding atmosphere. nih.govresearchgate.net
In phosphate-based materials, there is a notable tendency for the stabilization of the Ce(III) oxidation state. nih.govresearchgate.net For instance, in sodium phosphate (B84403) derived glasses, the Ce(III) state is favored, and oxidation to Ce(IV) does not readily occur, even at melting temperatures up to 1000 °C in the presence of oxygen. nih.gov This stabilization is attributed to the ability of phosphate groups to entrap Ce(III) ions. researchgate.net Computational and experimental results on phosphate-containing glasses have indicated the formation of structural zones rich in both cerium and phosphate units, which enhances chemical durability. researchgate.net
Recent studies on double cerium(IV) phosphates have shown that Ce(IV) can be the predominant oxidation state in certain crystalline structures. nih.gov However, even in these compounds, the presence of a minor fraction of Ce(III) has been detected, highlighting the dynamic nature of the Ce(III)/Ce(IV) equilibrium. researchgate.net For example, in a novel sodium cerium phosphate hydrate, approximately 10% of the total cerium was estimated to be in the +3 state. researchgate.net The coexistence of both oxidation states within the same crystal structure, sometimes with Ce(III) partially occupying sites of other cations like Na⁺, leads to complex structural arrangements. researchgate.net
The table below summarizes the observed tendencies of cerium oxidation states in different phosphate environments.
| Material Type | Predominant Cerium Oxidation State | Influencing Factors | Analytical Techniques |
| Sodium Phosphate Glass | Ce(III) | High phosphate content, high melting temperatures. nih.gov | Spectroscopy |
| Phosphate-free Glass | Ce(IV) | Absence of phosphate groups. researchgate.net | UV-vis, XPS |
| Cerium Pyrophosphate Glass | Ce(III) | Specific glass composition and melting conditions. researchgate.net | NMR, Electrical Impedance Spectroscopy |
| Double Cerium(IV) Phosphates | Ce(IV) (major), Ce(III) (minor) | Crystal structure, synthesis conditions. nih.govresearchgate.net | HERFD-XANES, ESR, XRD |
Role of Oxygen Vacancies and Lattice Defects on Material Functionality
The creation of defects within the crystal lattice, particularly oxygen vacancies, is intrinsically linked to the redox behavior of cerium. researchgate.netnih.gov The formation of an oxygen vacancy often accompanies the reduction of two Ce(IV) ions to two Ce(III) ions to maintain charge neutrality. researchgate.net This process results in a mixed-valence state for cerium and the introduction of structural defects that can significantly influence the material's properties.
In ceria (CeO₂), oxygen vacancies are critical features that underpin its catalytic activity and oxygen storage capacity. nih.gov The energy required to form these vacancies is lower at the surface compared to the bulk, and the formation is greatly facilitated in nanocrystalline materials. nih.govnih.gov These vacancies create localized electrons on cerium ions, forming Ce(III) sites known as polarons, which enhance electron transport and create unique binding sites for reactants. nih.gov
While much of the detailed research on oxygen vacancies has focused on cerium oxides, the principles are applicable to cerium phosphates. In lanthanum phosphates, which are structural analogues, acceptor doping on the cation site can lead to the formation of charge-compensating oxygen vacancies. monash.edu These vacancies can then be filled by protonic defects in the presence of water vapor, a key mechanism for proton conductivity in these materials. monash.edu Atomistic simulations on lanthanum orthophosphate (LaPO₄) have shown that the local atomic structure around an oxygen vacancy can relax to form a pyrophosphate-like [P₂O₇] group. monash.edu
The functionality of cerium trimetaphosphate is therefore expected to be highly dependent on the concentration and distribution of oxygen vacancies and the associated Ce(III) sites within its lattice. These defects can act as active sites for catalysis, influence ion transport, and affect the optical and electronic properties of the material.
Redox Mechanisms Governing Cerium Species Transformation
The transformation between Ce(III) and Ce(IV) in cerium phosphates is a dynamic process governed by complex redox mechanisms. These mechanisms are sensitive to the local chemical environment, including pH, the presence of oxidizing or reducing agents, and interaction with other chemical species. nih.govmonash.edu
In aqueous environments, the redox potential of the Ce⁴⁺/Ce³⁺ couple is strongly influenced by complexation and hydrolysis with various anions. wikipedia.org The interaction of cerium oxide nanoparticles with phosphate anions provides a clear example of how the local environment can drive redox changes. When cerium oxide nanoparticles with a higher Ce(III)/Ce(IV) ratio are exposed to phosphate, there is a shift towards a state where Ce(III) is predominant, leading to the formation of cerium phosphate-like species at the surface. nih.govias.ac.in This transformation can alter the catalytic properties of the material, for instance, by inhibiting superoxide (B77818) dismutase (SOD) mimetic activity and enhancing catalase mimetic activity. nih.govias.ac.in
The dissolution of cerium(III) phosphate minerals like rhabdophane (B76276) (CePO₄·H₂O) under oxic conditions demonstrates a coupled redox transformation. In the presence of oxygen and an organic compound like catechol, dissolved Ce(III) ions can be oxidized to form cerium dioxide (CeO₂). monash.eduescholarship.org This process is incongruent, meaning the stoichiometry of the elements released into solution does not match that of the original mineral. monash.edu Spectroscopic studies have confirmed the conversion of the mineral surface to an oxide phase during this reaction. monash.edu
The redox transformation can also be triggered by strong oxidizing agents. For example, treating cerium oxide nanoparticles having a high Ce(III) content with hydrogen peroxide leads to the rapid oxidation of Ce(III) to Ce(IV). nih.gov This is visually observed by a color change from colorless to yellow. nih.gov The table below outlines some of the key redox transformations observed for cerium in phosphate-containing systems.
| System | Reactants/Conditions | Transformation | Consequence |
| Cerium Oxide Nanoparticles | Phosphate anions | Shift to predominantly Ce(III) | Altered catalytic activity (decreased SOD, increased catalase mimetic) nih.govias.ac.in |
| Cerium(III) Phosphate Mineral | Oxygen, Catechol | Oxidation of Ce(III) to Ce(IV) (as CeO₂) | Incongruent dissolution, formation of surface oxide layer monash.edu |
| Cerium Oxide Nanoparticles | Hydrogen Peroxide | Oxidation of Ce(III) to Ce(IV) | Color change, altered surface redox state nih.gov |
These mechanisms highlight the intricate relationship between the cerium oxidation state, the surrounding chemical environment, and the resulting material properties. For this compound, it is anticipated that similar redox transformations will dictate its stability, reactivity, and potential applications.
Surface Chemistry and Interfacial Phenomena of Cerium Trimetaphosphates
Surface Adsorption Mechanisms of Small Molecules and Ions
The adsorption of molecules and ions onto the surface of cerium-based materials is a complex process influenced by factors such as the nature of the adsorbate and the surface chemistry of the material. Cerium compounds, including cerium oxide nanoparticles which share surface chemistry characteristics with cerium trimetaphosphate, have been shown to adsorb a variety of species. acs.orgresearchgate.netdiva-portal.org
The interaction between phosphate-containing molecules and cerium oxide surfaces is a key area of study. acs.org Longer phosphate (B84403) chains tend to be more effective at displacing other adsorbed molecules when compared at the same molar concentration. acs.org However, when considering the total phosphorus atom concentration, pyrophosphate and sodium triphosphate have been found to be the most efficient. acs.org The presence of organic groups capping the phosphate can significantly reduce its adsorption affinity. acs.org
Studies on the adsorption of metal ions have also been conducted. For instance, nanofibrous cerium phosphate has been investigated for its ability to adsorb divalent metal ions such as Cd²⁺, Cu²⁺, Zn²⁺, and Co²⁺, as well as La³⁺ and Y³⁺ ions from nitric acid solutions at a pH of 4. uot.edu.ly Nanocomposite membranes containing cerium phosphate have shown high selectivity for Cd²⁺ and Zn²⁺ ions, as well as a high uptake of La³⁺ and Y³⁺. uot.edu.ly
The adsorption of small gas molecules like carbon monoxide (CO) has been studied on cerium oxide surfaces, providing insights into the fundamental interactions at the surface. diva-portal.org These studies indicate that electron correlation plays a significant role in the adsorption energy, with the primary interactions occurring between the CO molecule and the nearest cerium and oxygen atoms on the surface. diva-portal.org
Table 1: Adsorption Characteristics of Various Species on Cerium-Based Materials
| Adsorbate | Adsorbent | Key Findings |
| Phosphate-containing molecules | Cerium Oxide Nanoparticles | Longer phosphate chains show higher displacement efficiency at the same molar concentration. acs.org |
| Divalent metal ions (Cd²⁺, Cu²⁺, Zn²⁺, Co²⁺) | Nanofibrous Cerium Phosphate | Demonstrates adsorption capability for various divalent metal ions. uot.edu.ly |
| Lanthanum (La³⁺) and Yttrium (Y³⁺) ions | Nanofibrous Cerium Phosphate | Shows uptake of these trivalent metal ions. uot.edu.ly |
| Carbon Monoxide (CO) | Cerium Oxide (110) surface | Adsorption energy is significantly influenced by electron correlation with surface Ce and O atoms. diva-portal.org |
Influence of pH on Surface Properties and Interactions
The pH of the surrounding medium has a profound impact on the surface properties and interactions of cerium-based materials, including this compound. The surface charge of these materials is particularly sensitive to pH changes, which in turn affects their interaction with other molecules and ions. researchgate.netnih.gov
For cerium oxide nanoparticles, the surface charge can vary significantly with pH. At a pH of 6, these nanoparticles typically possess a negative surface charge, while at a basic pH of 9, the surface charge becomes positive. nih.gov This alteration in surface charge can influence the affinity of the nanoparticles for other substances, such as bacteria, which generally have a negatively charged cell membrane. nih.gov
The dissolution of cerium-based materials is also pH-dependent. The dissolution of cerium oxide nanoparticles, for example, becomes significant at pH values below 5. nih.gov The presence of phosphate can suppress this dissolution. nih.gov For instance, the addition of 100 μM of phosphate was found to decrease the dissolution rate of cerium oxide nanoparticles at both pH 1.65 and pH 4.5. nih.gov This suppression is attributed to the formation of inner-sphere surface complexes of phosphate. nih.gov
The catalytic activity of cerium-based materials can also be influenced by pH. While some studies have reported no obvious role of pH in the antioxidant activity of cerium oxide nanoparticles within a restricted range (pH 4.7 to 7.4), others have shown a direct dependence. nih.gov For example, the catalase-mimetic activity of dextran-coated cerium oxide nanoparticles was observed in neutral and alkaline solutions but was inactivated in acidic (pH 4) solutions. nih.gov This highlights the complex relationship between pH, surface chemistry, and the functional properties of these materials.
Table 2: Effect of pH on Cerium-Based Material Properties
| Property | Material | pH Condition | Observation |
| Surface Charge | Cerium Oxide Nanoparticles | pH 6 | Negative surface charge. nih.gov |
| Surface Charge | Cerium Oxide Nanoparticles | pH 9 | Positive surface charge. nih.gov |
| Dissolution | Cerium Oxide Nanoparticles | pH < 5 | Significant dissolution observed. nih.gov |
| Dissolution with Phosphate | Cerium Oxide Nanoparticles | pH 1.65 and 4.5 | Dissolution rate decreased with the addition of phosphate. nih.gov |
| Catalytic Activity | Dextran-coated Cerium Oxide Nanoparticles | Neutral and Alkaline | Exhibited catalase-mimetic activity. nih.gov |
| Catalytic Activity | Dextran-coated Cerium Oxide Nanoparticles | Acidic (pH 4) | Inactivated catalase-mimetic activity. nih.gov |
Hydrolytic Stability and Transformation of Trimetaphosphate Anion at Surfaces
The hydrolytic stability of the trimetaphosphate anion (P₃O₉³⁻) at the surface of materials is a critical factor in its environmental fate and performance in various applications. The hydrolysis of polyphosphates, including trimetaphosphate, is influenced by several factors such as pH, temperature, and the presence of metal cations. acs.orgabo.fi
In aqueous solutions, polyphosphates are generally stable at physiological pH but can undergo hydrolytic degradation through the cleavage of the P-O-P bonds. acs.orgabo.fi This degradation is typically accelerated at low pH and high temperatures. acs.orgabo.fi The mechanism involves a nucleophilic attack by a water molecule on a phosphorus atom, a process that can be catalyzed by acid at lower pH due to the protonation of the P=O group. acs.orgabo.fi
The interaction with mineral surfaces can also play a significant role in the hydrolysis of polyphosphates. For instance, the adsorption of tripolyphosphate (TPP) onto mineral surfaces can catalyze its hydrolysis to pyrophosphate and orthophosphate. d-nb.info This suggests that the surface of this compound could also influence the stability of the trimetaphosphate anion.
Studies on the interaction of sodium trimetaphosphate (STMP) with cerium oxide nanoparticles have provided insights into the kinetics of its transformation. The ring structure of STMP can lead to slower kinetics in displacing other adsorbed molecules like DNA, even though it is strongly adsorbed. acs.org This observation has been utilized to probe the hydrolysis of STMP to form sodium triphosphate (STPP). acs.org
Furthermore, in some contexts, the presence of trimetaphosphate has been shown to inhibit the hydrolysis of other molecules. For example, in studies related to prebiotic chemistry, trimetaphosphate was found to completely inhibit the hydrolysis of peptide bonds during drying-induced polymerization of diglycine in neutral mixtures. nih.gov
Table 3: Factors Influencing Trimetaphosphate Hydrolysis
| Factor | Influence on Hydrolysis Rate | Mechanism |
| Low pH | Increases | Acid catalysis through protonation of the P=O moiety. acs.orgabo.fi |
| High Temperature | Increases | Provides activation energy for the hydrolytic reaction. acs.orgabo.fi |
| Mineral Surfaces | Can catalyze | Adsorption onto the surface can facilitate the hydrolytic cleavage. d-nb.info |
| Ring Structure (of STMP) | Can lead to slower reaction kinetics | The cyclic structure may present steric hindrance to nucleophilic attack. acs.org |
Future Research Directions and Emerging Paradigms in Cerium Trimetaphosphate Chemistry
Exploration of Novel Synthetic Pathways for Advanced Architectures
The development of cerium trimetaphosphate materials with precisely controlled architectures at the nanoscale is a primary objective for unlocking their full potential. While conventional synthesis methods, such as the reaction of cerium salts with trimetaphosphoric acid or thermal decomposition of cerium phosphate (B84403) precursors, provide a foundational basis, future efforts are directed towards more sophisticated synthetic control. ontosight.ai
Research is now exploring pathways to create complex, hierarchical structures like nanorods, nanocubes, and porous frameworks. These advanced architectures can offer significantly enhanced properties, such as higher surface area for catalysis or specific morphologies for biomedical applications. rsc.orgnih.gov Key research trends include:
Morphology-Controlled Synthesis: Inspired by work on other cerium phosphates like cerium orthophosphate, future studies on this compound will likely investigate the influence of reaction parameters such as temperature, pH, and reactant concentrations to tune the morphology. rsc.org For instance, hydrothermal and solvothermal methods offer promising routes to control crystal growth and assembly into desired shapes. rsc.org
Template-Assisted Synthesis: The use of soft or hard templates can guide the formation of porous or hollow this compound structures. This approach allows for the creation of materials with high surface areas and accessible active sites, which is particularly relevant for catalytic applications.
Combinatorial Synthesis: High-throughput methods can be employed to rapidly screen a wide range of synthetic conditions. This approach, coupled with advanced characterization techniques, can accelerate the discovery of novel this compound phases with unique architectures and properties.
The goal is to move from producing simple powders to engineering materials with tailored forms that directly influence their functional performance.
| Synthetic Approach | Potential Architecture | Key Parameters to Control |
| Hydrothermal/Solvothermal | Nanorods, Nanocubes, Nanoplates | Temperature, Time, Solvent, pH, Precursor Concentration rsc.org |
| Template-Directed Synthesis | Porous Networks, Hollow Spheres | Template Type (e.g., surfactants, block copolymers), Pore-Forming Agents |
| Microwave-Assisted Synthesis | Ultrafine Nanoparticles | Power, Time, Solvent |
| Sonochemical Synthesis | Nanosized Particles | Frequency, Power, Sonication Time |
In-Situ Spectroscopic Probes for Understanding Reaction Mechanisms
A fundamental understanding of the formation mechanism of this compound is crucial for designing rational synthetic strategies. Traditional characterization is often performed ex-situ on the final product, providing limited insight into the dynamic processes of nucleation and growth. The future lies in the application of in-situ spectroscopic techniques to monitor the reaction as it happens.
By observing the evolution of chemical species, intermediate phases, and structural changes in real-time, researchers can gain unprecedented insights into the reaction pathways. rsc.org This knowledge is instrumental for optimizing reaction conditions to achieve desired phases and morphologies.
Key spectroscopic tools and their potential applications include:
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used in-situ to track the transformation of phosphate precursors and the formation of the P-O-P linkages characteristic of the trimetaphosphate ring. ontosight.airesearchgate.net Changes in the vibrational modes can signify the coordination environment of the phosphate anions and the crystallization process.
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for probing the local atomic environment and oxidation state of cerium ions during the synthesis. researchgate.net This is particularly important for understanding the role of the Ce³⁺/Ce⁴⁺ redox couple in the reaction mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P NMR can provide detailed information about the different phosphate species present in the reaction mixture, allowing for the identification of intermediates and the quantification of the conversion to this compound. acs.org
The data gathered from these in-situ studies will be invaluable for constructing accurate kinetic models of this compound formation.
| Spectroscopic Probe | Information Gained | Research Focus |
| In-Situ FTIR/Raman | Identification of functional groups, tracking of phosphate condensation, monitoring crystallinity. researchgate.netnih.gov | Elucidating the step-by-step formation of the trimetaphosphate ring structure. |
| In-Situ XAS | Determination of Ce oxidation state (Ce³⁺/Ce⁴⁺), local coordination environment, and bond distances. researchgate.net | Understanding the role of cerium's redox chemistry during nucleation and growth. |
| In-Situ NMR | Identification and quantification of different phosphate species (ortho-, pyro-, trimetaphosphate) and intermediates. acs.org | Mapping the reaction pathway and kinetics of phosphate condensation. |
| In-Situ XRD | Tracking the evolution of crystalline phases from amorphous precursors. ontosight.ai | Identifying reaction intermediates and determining the onset of crystallization. |
Development of Advanced Multi-Scale Computational Models for Predictive Material Design
Computational modeling has become an indispensable tool in materials science, offering the ability to predict material properties and guide experimental efforts. For complex materials like this compound, a multi-scale modeling approach is essential for bridging the gap from atomic-level interactions to macroscopic properties.
Future research will focus on developing highly accurate and predictive computational models that can accelerate the design of new this compound materials with desired functionalities. mit.edu This involves integrating various computational techniques to cover different length and time scales.
Quantum Mechanical Methods: Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and bonding in this compound. frontiersin.orgnih.gov A key challenge and area of focus is the accurate treatment of the strongly correlated 4f electrons of cerium, which often requires methods like DFT+U. aps.orgaps.org These calculations can predict fundamental properties such as lattice parameters, electronic band structure, and defect formation energies.
Classical Molecular Dynamics (MD): MD simulations, based on force fields derived from quantum mechanical calculations, can be used to study larger systems and longer timescales. nih.gov This allows for the investigation of dynamic processes such as ion diffusion, surface interactions, and the structural evolution of the material at different temperatures.
Machine Learning (ML) and Artificial Intelligence (AI): A paradigm shift in materials design involves the use of ML and AI to analyze large datasets from both computational and experimental studies. mit.eduscispace.com These models can identify hidden correlations between synthesis parameters, structure, and properties, enabling the inverse design of materials where desired properties are specified to predict the required composition and structure.
By combining these computational approaches, researchers can create a virtual laboratory to screen potential candidates, understand complex phenomena, and guide the synthesis of the most promising this compound materials.
| Modeling Technique | Scale | Predicted Properties | Future Direction |
| Density Functional Theory (DFT+U) | Atomic | Electronic structure, bond properties, defect energies, reaction energetics. aps.orgaps.org | Improved functionals for f-electron systems; high-throughput screening. |
| Molecular Dynamics (MD) | Nanoscale | Thermal stability, ion transport, mechanical properties, amorphous structures. core.ac.uk | Development of more accurate force fields; simulation of interfaces. |
| Machine Learning (ML) | Macro/Meso | Structure-property relationships, predictive synthesis, inverse design. mit.edu | Integration with high-throughput experiments and simulations for autonomous materials discovery. |
Elucidation of Complex Structure-Property Relationships for Rational Material Design
The ultimate goal of this research is the rational design of this compound materials, which requires a deep and quantitative understanding of the relationship between their structure and their functional properties. nih.gov This involves correlating specific structural features at the atomic and nanoscale with macroscopic performance in areas like catalysis, luminescence, and bioactivity.
Future research will focus on systematically modifying the structure of this compound and precisely measuring the resulting changes in its properties. This will allow for the development of clear design principles.
Key structure-property relationships to be explored include:
Crystal Structure and Catalytic Activity: Different polymorphs or crystal faces of this compound may exhibit vastly different catalytic activities. rsc.org Research will aim to identify the most active crystal facets and develop synthetic methods to selectively expose them. The ratio of Ce³⁺ to Ce⁴⁺ on the surface is known to be critical for redox catalysis, and understanding how the crystal structure influences this ratio is a key research target. core.ac.uk
Doping and Optical Properties: The introduction of other lanthanide or transition metal ions into the this compound lattice can be used to tune its optical properties, such as luminescence. Understanding how the dopant ion is incorporated into the crystal structure and how it interacts with the cerium ions is essential for designing efficient phosphors or optical sensors.
Nanostructure and Biomedical Interactions: The size, shape, and surface chemistry of this compound nanoparticles can have a profound impact on their interactions with biological systems. For example, specific nanostructures may enhance biocompatibility or the ability to act as a nucleating agent for bone tissue regeneration. nih.gov
By systematically investigating these relationships, researchers can build a comprehensive understanding that enables the a priori design of this compound materials with optimized performance for specific applications.
Q & A
Q. What are the established synthetic routes for cerium trimetaphosphate, and how do reaction parameters influence product purity?
this compound synthesis typically involves solid-state reactions or controlled precipitation. For instance, low-heating solid-state reactions (e.g., 150–300°C) using cerium salts and phosphate precursors under inert atmospheres can yield crystalline phases. Precursor stoichiometry (e.g., Ce³⁺:PO₄³⁻ ratio) and calcination duration critically affect crystallinity and impurity profiles. Characterization via XRD and FT-IR is essential to confirm phase purity, as seen in analogous cerium phosphate syntheses . Adjusting pH during precipitation can minimize Ce(OH)₃ formation, a common impurity in aqueous methods.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and compositional properties?
- XRD : Identifies crystalline phases and detects amorphous impurities. Rietveld refinement can quantify lattice parameters .
- Ion Chromatography (IC) : Resolves trimetaphosphate anions (e.g., using IonPac AS11 columns) with high sensitivity (LOD < 0.1 ppm) and distinguishes them from pyro-/triphosphates .
- XPS : Confirms Ce³⁺/Ce⁴⁺ oxidation states, critical for redox-active applications. Satellite peaks near 916 eV (Ce³⁺) and 904 eV (Ce⁴⁺) are diagnostic .
Advanced Research Questions
Q. How can this compound’s catalytic activity in esterification reactions be optimized, and what mechanistic insights exist?
In esterification (e.g., benzyl acetate synthesis), this compound acts as a Lewis acid catalyst. Optimal conditions involve:
- Acid-to-Alcohol Molar Ratio : 1:1.5 to minimize side reactions.
- Catalyst Loading : 5–10 wt% for maximal active sites without pore blockage. Uniform experimental design and response surface methodology (RSM) can model interactions between variables (time, temperature, loading). Kinetic studies (e.g., Arrhenius plots) reveal activation energies (~50–70 kJ/mol) linked to Ce³⁺ redox cycling .
Q. What methodologies resolve contradictions in adsorption capacity data for this compound in environmental applications?
Discrepancies in fluoride adsorption capacity (e.g., 10–50 mg/g) arise from variations in:
- Surface Area : Nano-sizing via ball milling increases active sites (BET surface area > 150 m²/g).
- pH : Optimal adsorption occurs at pH 3–5, where Ce³⁺ hydrolysis is minimized. Competitive anions (e.g., SO₄²⁻) reduce efficacy and require ion selectivity studies . Advanced isotherm models (Langmuir vs. Freundlich) and DFT simulations clarify adsorption mechanisms, distinguishing chemisorption (Ce–F bonding) from physisorption.
Q. How do synthesis conditions influence this compound’s particle size distribution, and how can reproducibility be improved?
Particle size (7–30 nm) is controlled via:
- Precipitation Rate : Slow addition of phosphate precursors reduces agglomeration.
- Surfactants : CTAB or PVP templates yield monodisperse nanoparticles (PDI < 0.2). Dynamic light scattering (DLS) and TEM are critical for batch consistency. Contradictory reports often stem from uncalibrated equipment or inconsistent aging times (>24 hrs reduces polydispersity) .
Methodological Considerations
- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to isolate variables causing divergent results. For catalytic studies, normalize activity by surface area or Ce³⁺ content .
- Experimental Design : Taguchi or Box-Behnken designs optimize multi-factor experiments efficiently, reducing trial counts by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
